5-Bromo-1-(4-methylbenzyl)-1H-indole
Overview
Description
5-Bromo-1-(4-methylbenzyl)-1H-indole: is a synthetic organic compound belonging to the indole family Indoles are heterocyclic compounds that are widely recognized for their presence in various natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1-(4-methylbenzyl)-1H-indole typically involves the bromination of 1-(4-methylbenzyl)-1H-indole. This can be achieved through electrophilic aromatic substitution using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially forming quinonoid structures or other oxidized derivatives.
Reduction: Reduction reactions may target the bromine atom or other functional groups, leading to debromination or hydrogenation products.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with various nucleophiles, forming a wide range of substituted indole derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in hydrogenation reactions.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) under appropriate conditions.
Major Products:
Oxidation: Formation of quinonoid structures or other oxidized derivatives.
Reduction: Debrominated or hydrogenated indole derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-Bromo-1-(4-methylbenzyl)-1H-indole is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.
Biology: The compound’s structure allows it to interact with biological systems, making it a valuable tool in studying biochemical pathways and molecular interactions.
Industry: Used in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.
Mechanism of Action
The mechanism of action of 5-Bromo-1-(4-methylbenzyl)-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the 4-methylbenzyl group play crucial roles in determining the compound’s binding affinity and specificity. The pathways involved may include signal transduction, enzyme inhibition, or receptor modulation, depending on the context of its application.
Comparison with Similar Compounds
5-Bromo-1H-indole: Lacks the 4-methylbenzyl group, making it less bulky and potentially less selective in its interactions.
1-(4-Methylbenzyl)-1H-indole: Lacks the bromine atom, which may affect its reactivity and binding properties.
5-Chloro-1-(4-methylbenzyl)-1H-indole: Similar structure but with a chlorine atom instead of bromine, leading to different chemical and biological properties.
Uniqueness: 5-Bromo-1-(4-methylbenzyl)-1H-indole’s unique combination of a bromine atom and a 4-methylbenzyl group provides distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
5-bromo-1-[(4-methylphenyl)methyl]indole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN/c1-12-2-4-13(5-3-12)11-18-9-8-14-10-15(17)6-7-16(14)18/h2-10H,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQCBBROWHIMYNC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=CC3=C2C=CC(=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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